molecular formula C8H18N2O2S B8145566 4-Amino-cyclohexanesulfonic acid dimethylamide

4-Amino-cyclohexanesulfonic acid dimethylamide

Cat. No.: B8145566
M. Wt: 206.31 g/mol
InChI Key: IUPBLCMSJKNBQY-UHFFFAOYSA-N
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Description

4-Amino-cyclohexanesulfonic acid dimethylamide is a chemical compound with the molecular formula C8H18N2O2S and a molecular weight of 206.31 g/mol This compound is known for its unique structure, which includes a cyclohexane ring substituted with an amino group and a sulfonic acid dimethylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-cyclohexanesulfonic acid dimethylamide typically involves the reaction of cyclohexanesulfonyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the dimethylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide. The amino group can be introduced through subsequent reactions involving amination of the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Amino-cyclohexanesulfonic acid dimethylamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The sulfonic acid group can be reduced to a sulfinic acid or thiol group.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Sulfinic acid or thiol derivatives.

    Substitution: Acylated or alkylated products.

Scientific Research Applications

4-Amino-cyclohexanesulfonic acid dimethylamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-cyclohexanesulfonic acid dimethylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonic acid groups can form hydrogen bonds or electrostatic interactions with target molecules, modulating their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanesulfonamide: Lacks the amino group, resulting in different reactivity and applications.

    4-Amino-cyclohexanesulfonic acid: Lacks the dimethylamide group, affecting its solubility and biological activity.

    Cyclohexanesulfonic acid dimethylamide: Lacks the amino group, leading to different chemical properties.

Uniqueness

4-Amino-cyclohexanesulfonic acid dimethylamide is unique due to the presence of both the amino and sulfonic acid dimethylamide groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions in chemical and biological systems, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-amino-N,N-dimethylcyclohexane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h7-8H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPBLCMSJKNBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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